3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Overview
Description
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is an organic compound with the molecular formula C11H10F2O3 It is a benzaldehyde derivative characterized by the presence of cyclopropoxy and difluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde typically involves the reaction of 3-hydroxy-4-difluoromethoxy-benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-4-difluoromethoxy-benzoic acid.
Reduction: 3-Cyclopropoxy-4-difluoromethoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta 1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the downregulation of Smad2/3 phosphorylation, which plays a key role in the EMT process .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-trifluoromethoxy-benzaldehyde
- 2-Methoxy-4-trifluoromethoxy-benzaldehyde
- 3-Difluoromethoxy-phenylacetylene
Uniqueness
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is unique due to the presence of both cyclopropoxy and difluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopropyloxy-4-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-9-4-1-7(6-14)5-10(9)15-8-2-3-8/h1,4-6,8,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQCVYBOCMZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464060 | |
Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362718-98-7 | |
Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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